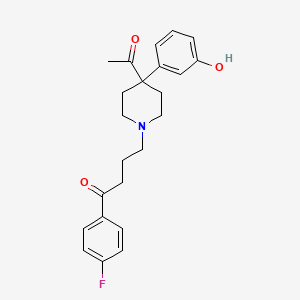
Butyrophenone, 4-(4-acetyl-4-(m-hydroxyphenyl)piperidino)-4'-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyrophenone, 4-(4-acetyl-4-(m-hydroxyphenyl)piperidino)-4’-fluoro-, is a synthetic compound that belongs to the butyrophenone class of chemicals These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4-(4-acetyl-4-(m-hydroxyphenyl)piperidino)-4’-fluoro- typically involves multiple steps, including the formation of the piperidine ring, acetylation, and fluorination. Common reagents used in these reactions may include acetyl chloride, fluorine sources, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 4-(4-acetyl-4-(m-hydroxyphenyl)piperidino)-4’-fluoro- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, Butyrophenone, 4-(4-acetyl-4-(m-hydroxyphenyl)piperidino)-4’-fluoro- may be studied for its interactions with biological targets, such as enzymes or receptors.
Medicine
Medicinally, compounds in the butyrophenone class are often explored for their potential as antipsychotic agents. This specific compound may have unique properties that make it suitable for treating certain neurological disorders.
Industry
In industry, this compound may be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of Butyrophenone, 4-(4-acetyl-4-(m-hydroxyphenyl)piperidino)-4’-fluoro- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. By binding to these receptors, it can modulate their activity and produce therapeutic effects. The exact pathways and targets involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds in the butyrophenone class include haloperidol, droperidol, and benperidol. These compounds share structural similarities but differ in their specific substituents and pharmacological profiles.
Uniqueness
The uniqueness of Butyrophenone, 4-(4-acetyl-4-(m-hydroxyphenyl)piperidino)-4’-fluoro- lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other butyrophenones.
Conclusion
Butyrophenone, 4-(4-acetyl-4-(m-hydroxyphenyl)piperidino)-4’-fluoro- is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for scientific research and industrial development.
Properties
CAS No. |
34435-50-2 |
|---|---|
Molecular Formula |
C23H26FNO3 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-[4-acetyl-4-(3-hydroxyphenyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C23H26FNO3/c1-17(26)23(19-4-2-5-21(27)16-19)11-14-25(15-12-23)13-3-6-22(28)18-7-9-20(24)10-8-18/h2,4-5,7-10,16,27H,3,6,11-15H2,1H3 |
InChI Key |
OYNHETROIZLKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


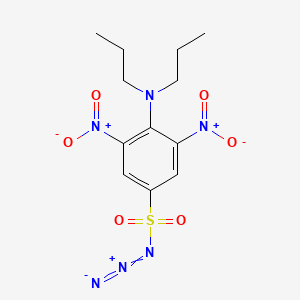
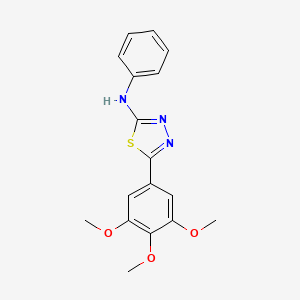
![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)

methanol](/img/structure/B14679790.png)
![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
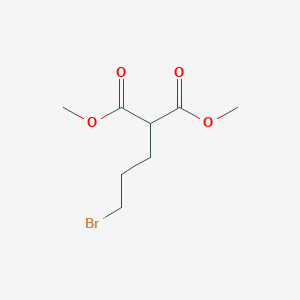
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
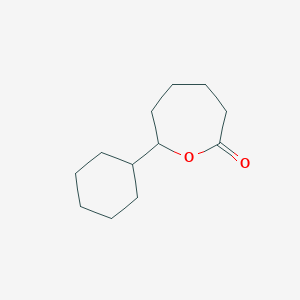
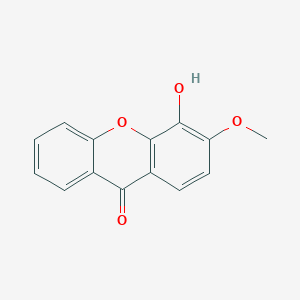
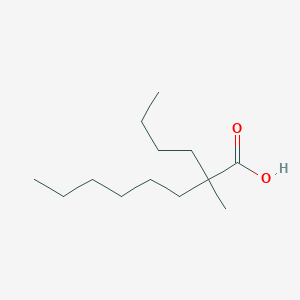

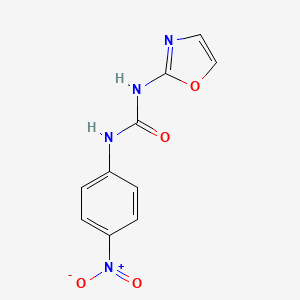
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)
